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molecular formula C14H12N2 B8332444 Phenanthridin-6-ylmethanamine

Phenanthridin-6-ylmethanamine

Cat. No. B8332444
M. Wt: 208.26 g/mol
InChI Key: VMEGXCFNOZAQFJ-UHFFFAOYSA-N
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Patent
US09194802B2

Procedure details

Activated palladium on carbon (10% w/w, 26 mg) was added to a solution of the azide 7 (258 mg, 1.10 mmol) in MeOH (40 mL). The reaction flask was purged thrice with H2 (g), pressurized to 4 bar with H2 (g), and mechanically shaken in a Parr hydrogenator for 3.5 hours. The reaction mixture was filtered. The filtrate was concentrated under reduced pressure to yield amine 8 as a yellow oil that was used immediately in the next step without further purification.
Name
azide
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
26 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]1[N:6]=[C:7]2[C:12](=[C:13]3[C:18]=1[CH:17]=[CH:16][CH:15]=[CH:14]3)[CH:11]=[CH:10][CH:9]=[CH:8]2)=[N+]=[N-]>[Pd].CO>[CH:11]1[C:12]2[C:7](=[N:6][C:5]([CH2:4][NH2:1])=[C:18]3[C:13]=2[CH:14]=[CH:15][CH:16]=[CH:17]3)[CH:8]=[CH:9][CH:10]=1

Inputs

Step One
Name
azide
Quantity
258 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC=1N=C2C=CC=CC2=C2C=CC=CC12
Name
Quantity
26 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
mechanically shaken in a Parr hydrogenator for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was purged thrice with H2 (g)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
C1=CC=CC2=NC(=C3C=CC=CC3=C12)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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